N-Docosanoyl Taurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

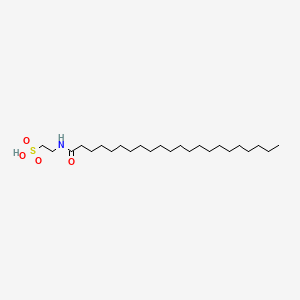

N-Docosanoyl taurine is a fascinating compound that belongs to the class of lipoamino acids . It is derived from docosanoic acid , a long-chain fatty acid, and taurine , an amino acid

Chemical Structure: This compound has the molecular formula C₂₄H₄₉NO₄S and a molecular weight of 447.72 g/mol .

Role as a Human Metabolite: It plays a role as a metabolite in humans .

Mechanism of Action

Target of Action

N-Docosanoyl Taurine is a novel taurine-conjugated fatty acid . It was discovered during mass spectrometry lipidomic analysis of brain and spinal cord from wild-type and fatty acid amide hydrolase (FAAH) knockout mice . The primary targets of this compound are members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 .

Mode of Action

This compound interacts with its targets, the TRP family of calcium channels, by activating them . This activation is particularly notable in N-acyl taurines bearing polyunsaturated acyl chains .

Biochemical Pathways

It is known that the compound plays a role in the regulation of calcium channels, which are crucial for various cellular functions, including neurotransmission, muscle contraction, and cell growth .

Pharmacokinetics

It is known that the compound is found in the brain and spinal cord , suggesting that it can cross the blood-brain barrier. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The activation of TRP calcium channels by this compound can lead to various molecular and cellular effects. For instance, the activation of these channels can influence the influx of calcium ions into cells, which can affect numerous cellular processes .

Biochemical Analysis

Biochemical Properties

N-Docosanoyl Taurine is involved in biochemical reactions that are crucial for various physiological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is a substrate for the enzyme FAAH

Cellular Effects

This compound has been found to influence cell function. It has been suggested that this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 These channels are expressed in various types of cells and play a crucial role in cellular processes

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-Docosanoyl taurine involves the conjugation of docosanoic acid with taurine. specific synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production:: Information on industrial-scale production methods for this compound is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

Chemical Reactions Analysis

Reactivity:: N-Docosanoyl taurine is known to activate several members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These channels play essential roles in sensory perception, pain signaling, and cellular homeostasis.

Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving this compound remain elusive due to its limited characterization. further research may uncover its behavior in various reactions.

Major Products:: The major products formed during reactions with this compound are not well-documented. Further studies are needed to explore its reactivity and product profiles.

Scientific Research Applications

Neurobiology: Its activation of TRP channels suggests a role in sensory perception and neuronal signaling.

Metabolism: As a metabolite, it may participate in lipid metabolism pathways.

Pharmacology: Investigating its effects could lead to novel therapeutic targets.

Comparison with Similar Compounds

While N-Docosanoyl taurine is unique due to its specific fatty acid conjugate, other taurine-conjugated fatty acids exist. their detailed comparison requires further investigation.

Biological Activity

N-Docosanoyl taurine (C22:0-Tau) is a member of the N-acyl taurine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of taurine, an amino acid known for its numerous physiological roles, including antioxidant, anti-inflammatory, and neuroprotective properties. As an N-acyl taurine, it is believed to share some of these beneficial effects while also exhibiting unique biological activities due to its long-chain fatty acid structure.

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Regulation of Calcium Homeostasis :

- Impact on Lipid Metabolism :

Case Studies and Clinical Trials

A variety of studies have investigated the biological effects of this compound:

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-(docosanoylamino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMYQVCHHQQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.